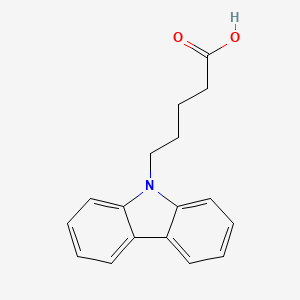

5-Carbazol-9-yl-pentanoic acid

描述

Structure

3D Structure

属性

分子式 |

C17H17NO2 |

|---|---|

分子量 |

267.32 g/mol |

IUPAC 名称 |

5-carbazol-9-ylpentanoic acid |

InChI |

InChI=1S/C17H17NO2/c19-17(20)11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,19,20) |

InChI 键 |

YEPJVQJMLQBLOE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCC(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 5 Carbazol 9 Yl Pentanoic Acid and Analogues

Direct Synthetic Routes to 5-Carbazol-9-yl-pentanoic Acid

Direct synthetic routes offer a straightforward approach to synthesizing the target molecule, typically involving the formation of the carbazole-side chain bond in a key step.

Friedel-Crafts Acylation of Carbazole (B46965) with Glutaric Anhydride (B1165640) and Subsequent Transformations

A notable synthetic pathway involves an initial Friedel-Crafts acylation reaction. researchgate.net This electrophilic aromatic substitution is a powerful method for introducing acyl groups onto aromatic rings. organic-chemistry.org In this specific synthesis, carbazole is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). researchgate.net This reaction yields an intermediate keto acid, 5-(9H-carbazol-9-yl)-5-oxopentanoic acid, with reported yields around 65%. researchgate.net

The mechanism involves the formation of a highly reactive acylium ion from the reaction between glutaric anhydride and aluminum trichloride. This electrophile then attacks the electron-rich carbazole ring. To obtain the final product, this compound, the keto group of the intermediate must be reduced to a methylene (B1212753) group (-CH₂-). This transformation is commonly achieved through established reduction methods such as the Wolff-Kishner or Clemmensen reductions. organic-chemistry.org

Table 1: Friedel-Crafts Acylation Approach

| Step | Reactants | Catalyst | Product | Yield |

|---|---|---|---|---|

| 1. Acylation | Carbazole, Glutaric Anhydride | Aluminum Trichloride | 5-(9H-carbazol-9-yl)-5-oxopentanoic acid | ~65% researchgate.net |

N-Alkylation Approaches for Carbazole Derivatives

The most direct method for synthesizing this compound is through the N-alkylation of the carbazole nitrogen. This approach involves reacting carbazole with an alkyl halide containing a five-carbon chain with a terminal carboxylic acid or ester group. A common reactant is an ester of 5-bromopentanoic acid.

The reaction is typically carried out in the presence of a base, which deprotonates the carbazole nitrogen, making it a more potent nucleophile. The resulting carbazolide anion then attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. Subsequent hydrolysis of the ester group yields the desired carboxylic acid. tandfonline.com

Table 2: Typical Conditions for N-Alkylation of Carbazole

| Alkylating Agent | Base | Solvent | Key Feature |

|---|---|---|---|

| Ethyl 5-bromopentanoate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Standard conditions for high yield researchgate.net |

| Methyl 5-iodopentanoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Utilizes a stronger base and more reactive halide |

Multistep Synthetic Pathways from Carbazole Precursors

More intricate, multistep syntheses allow for the construction of complex carbazole analogues. These pathways often begin with a functionalized carbazole precursor and build the side chain through a sequence of reactions. For example, a synthetic route to novel histone deacetylase (HDAC) inhibitors started with carbazole and involved a series of transformations to build different side chains. researchgate.net

One such pathway could involve:

Initial Friedel-Crafts acylation of 9-benzyl-9H-carbazole with an anhydride like glutaric anhydride to form a keto acid. researchgate.net

Esterification of the resulting keto acid to protect the carboxylic acid group. researchgate.net

Modification of the keto group or further elaboration of the side chain.

Deprotection of the benzyl (B1604629) group from the nitrogen and subsequent hydrolysis of the ester to yield the final acid.

These multistep routes offer versatility for creating a library of derivatives by modifying the intermediate compounds at various stages of the synthesis. researchgate.net

Advanced Reaction Conditions and Catalysis in Carbazole-Pentanoic Acid Synthesis

Modern synthetic chemistry has introduced advanced techniques that improve the efficiency, yield, and environmental footprint of chemical reactions.

Microwave-Assisted Synthesis in Dry Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. ijpcsonline.com The N-alkylation of carbazole can be performed efficiently under microwave irradiation in a "dry media" environment. tandfonline.com In this method, carbazole and an alkyl halide are adsorbed onto a solid support, such as potassium carbonate, which also acts as the base. researchgate.nettandfonline.com

The mixture is then irradiated with microwaves, leading to a significant reduction in reaction time—often from hours to mere minutes—and frequently results in higher yields compared to conventional heating methods. tandfonline.comresearchgate.net This technique is noted for its simplicity and efficiency, avoiding the need for bulk organic solvents. ijpcsonline.com

Transition Metal-Catalyzed Coupling Reactions for Carbazole-Alkyl Chain Linkage

Transition metal catalysis provides highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct N-alkylation is common, transition metal-catalyzed reactions offer alternative pathways for linking alkyl chains to the carbazole core, particularly for synthesizing analogues.

Various catalytic systems employing metals such as palladium, ruthenium, rhodium, nickel, cobalt, copper, and iron have been used to achieve C-H functionalization of carbazoles. researchgate.net These methods allow for the direct attachment of alkyl or other functional groups to specific positions on the carbazole ring system. nih.gov

For instance, the Stille coupling, a palladium-catalyzed reaction, has been used to synthesize 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, demonstrating the formation of a C-C bond at the 3-position of the carbazole ring. mdpi.com Similarly, copper-catalyzed reactions are widely used for N-arylation and can be adapted for N-alkylation, providing a pathway to link the pentanoic acid chain to the carbazole nitrogen. mdpi.com These advanced methods open avenues for creating structurally diverse carbazole derivatives with tailored properties. researchgate.net

Derivatization Strategies of this compound

The carboxylic acid functional group of this compound serves as a versatile handle for a variety of derivatization reactions. These modifications are crucial for modulating the compound's physicochemical properties and for its incorporation into larger molecular architectures, which is essential for structure-activity relationship (SAR) studies and the development of functional materials.

Formation of Hydroxamic Acid Derivatives for Structure-Activity Relationship Studies

The conversion of the carboxylic acid moiety of this compound into a hydroxamic acid is a key derivatization strategy, particularly in the context of medicinal chemistry for SAR studies. Hydroxamic acids are known to be potent zinc-binding groups and are found in a variety of enzyme inhibitors. The synthesis of 5-(9H-carbazol-9-yl)pentanohydroxamic acid can be achieved through several established methods, typically involving the activation of the carboxylic acid followed by reaction with hydroxylamine (B1172632) or a protected form thereof.

A common approach involves the activation of this compound with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The resulting activated species, an acyl imidazole (B134444) or an active ester, readily reacts with hydroxylamine hydrochloride in the presence of a base to yield the desired hydroxamic acid. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A summary of common reagents used for the synthesis of hydroxamic acids from carboxylic acids is presented in the table below.

| Activation Strategy | Coupling/Activating Reagents | Amine Source | Typical Solvents |

| Carbodiimide Coupling | EDC, DCC, with HOBt or NHS | Hydroxylamine hydrochloride | DMF, DCM, THF |

| Acyl Imidazole Formation | 1,1'-Carbonyldiimidazole (CDI) | Hydroxylamine hydrochloride | THF, DCM |

| Acyl Chloride Formation | Thionyl chloride, Oxalyl chloride | Hydroxylamine | Toluene, DCM |

Amide Bond Formation and Conjugation Reactions

Amide bond formation is a fundamental and widely utilized reaction for the derivatization of this compound. This strategy allows for the conjugation of the carbazole moiety to a diverse range of molecules, including amines, amino acids, peptides, and other bioactive compounds. The resulting amides often exhibit altered biological activities and physicochemical properties, making this a valuable tool for drug discovery and materials science.

The coupling of this compound with a primary or secondary amine is typically facilitated by a variety of coupling reagents that activate the carboxylic acid. Standard peptide coupling reagents are highly effective for this transformation. These include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve reaction efficiency and suppress side reactions like racemization in the case of chiral amines.

Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly efficient for promoting amide bond formation, even with sterically hindered or electronically deactivated amines. The choice of coupling reagent and reaction conditions, including solvent and temperature, is crucial for achieving high yields and purity of the desired amide conjugate.

The table below outlines some common coupling reagents and their applications in amide bond formation.

| Coupling Reagent Class | Examples | Common Applications |

| Carbodiimides | DCC, EDC | General amide synthesis, peptide coupling |

| Phosphonium Salts | BOP, PyBOP | Difficult couplings, peptide synthesis |

| Uronium/Aminium Salts | HATU, HBTU | Peptide synthesis, couplings with low-reactivity amines |

Post-Polymerization Functionalization via Click Chemistry

Post-polymerization functionalization is a powerful strategy for introducing specific functionalities onto a polymer backbone after its initial synthesis. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for such modifications. To utilize this strategy with this compound, either the acid itself or the polymer must be modified to contain a terminal alkyne or azide (B81097) group.

In one approach, this compound can be derivatized to introduce a "clickable" handle. For instance, the carboxylic acid can be coupled with an amino-alkyne or an amino-azide to form an amide bond, resulting in a carbazole-pentanoic acid derivative bearing a terminal alkyne or azide. This functionalized monomer can then be polymerized, or more commonly, a polymer with a suitable reactive side chain (e.g., a hydroxyl or amino group) can be modified with this clickable carbazole derivative.

Alternatively, a polymer backbone can be synthesized to already contain pendant alkyne or azide groups. This pre-functionalized polymer can then be reacted with a correspondingly modified this compound derivative (e.g., an azido- or alkynyl-functionalized carbazole) via CuAAC. This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal method for creating well-defined, functionalized polymers. The resulting polymers, bearing the carbazole-pentanoic acid moiety, can have applications in areas such as organic electronics, sensing, and drug delivery.

Purification and Isolation Methodologies for Carbazole-Pentanoic Acid Compounds

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for subsequent applications, particularly in biological and materials science studies. A combination of chromatographic and non-chromatographic techniques is typically employed.

Crystallization is a common and effective method for the purification of solid carbazole-pentanoic acid compounds. The choice of solvent or solvent system is crucial and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the formation of crystals upon cooling. For carbazole derivatives, which are often aromatic and somewhat nonpolar, solvents such as ethanol, methanol (B129727), ethyl acetate (B1210297), toluene, and mixtures of these with hexanes or water are frequently used. The process of recrystallization can effectively remove impurities that have different solubility characteristics.

Column chromatography is a versatile and widely used technique for the purification of carbazole-pentanoic acid derivatives. Silica gel is the most common stationary phase for normal-phase chromatography. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For more polar derivatives or for separations that are challenging on silica, reverse-phase chromatography can be employed. In this case, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

High-performance liquid chromatography (HPLC) , particularly in its preparative mode, is used for the final purification of small quantities of high-purity compounds. Reverse-phase HPLC is very effective for the separation of carbazole derivatives based on their hydrophobicity. A typical mobile phase would consist of a gradient of acetonitrile or methanol in water, often with an additive like trifluoroacetic acid (TFA) to aid in the protonation of acidic and basic functional groups and improve chromatographic resolution.

The following table summarizes common purification techniques for carbazole-pentanoic acid compounds.

| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent System | Application |

| Recrystallization | Not applicable | Ethanol/Water, Ethyl Acetate/Hexane, Toluene | Bulk purification of solid compounds |

| Column Chromatography (Normal-Phase) | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Separation of reaction mixtures, isolation of products |

| Column Chromatography (Reverse-Phase) | C18-Silica | Water/Acetonitrile, Water/Methanol (often with TFA) | Purification of polar compounds, separation of closely related analogues |

| Preparative HPLC (Reverse-Phase) | C18-Silica | Water/Acetonitrile or Water/Methanol with 0.1% TFA | Final purification to achieve high purity |

Advanced Spectroscopic and Analytical Characterization of 5 Carbazol 9 Yl Pentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of carbazole (B46965) derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For carbazole derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons of the carbazole ring system, as well as signals corresponding to the aliphatic chain. For a compound like 5-(9-benzyl-9H-carbazol-3-yl)pentanoic acid, the aromatic protons appear in the downfield region (around 7.0-8.8 ppm), while the benzylic protons (CH₂) are observed around 5.5 ppm. nih.gov The aliphatic protons of the pentanoic acid chain exhibit signals at distinct chemical shifts, for instance, the methylene (B1212753) group adjacent to the carbazole nitrogen appears at approximately 2.8 ppm, and the methylene group adjacent to the carboxylic acid group is found around 2.4 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Carbazole Pentanoic Acid Derivative (Data is for 5-(9-benzyl-9H-carbazol-3-yl)-N-hydroxypentanamide, a closely related derivative) nih.gov

| Assignment | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| Aromatic CH | 8.48 (s, 1H), 8.03 (d, J=6.9 Hz, 1H), 7.56 (s, 1H), 7.43-7.10 (m, 9H) | 140.1, 138.4, 136.8, 132.5, 128.1, 126.7, 126.0, 125.8, 125.1, 122.3, 122.1, 119.6, 119.1, 118.4, 108.3, 108.1 |

| Benzyl (B1604629) CH₂ | 5.51 (s, 2H) | 45.8 |

| Aliphatic CH₂ | 2.74 (t, J=7.9 Hz, 2H), 1.97 (t, J=7.9 Hz, 2H), 1.41-1.28 (m, 4H) | 35.0, 31.2, 29.0, 24.6 |

| C=O | - | 159.6 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 5-Carbazol-9-yl-pentanoic acid, with a molecular formula of C₁₇H₁₇NO₂, the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). chemicalbook.com

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for carbazole derivatives. nih.gov Under mass spectrometric conditions, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

The fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45). libretexts.orgdocbrown.info The fragmentation of the carbazole moiety and the aliphatic chain will also produce a series of fragment ions that can be used to piece together the molecule's structure. For instance, in the mass spectrum of a related carbazole derivative, a prominent [M+Na]⁺ peak was observed using ESI. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₇NO₂ chemicalbook.com |

| Molecular Weight | 283.32 g/mol |

| Expected [M+H]⁺ | 284.1332 |

| Expected [M+Na]⁺ | 306.1151 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Surface Enhanced Raman Spectroscopy (SERS)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. A strong absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The aromatic C-H stretching vibrations of the carbazole ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl chain will appear in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the carbazole ring will also be present. Studies on N-acetic and N-propionic acids of carbazole derivatives have aided in the assignment of these characteristic bands. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced signals for molecules adsorbed on metallic nanostructures, offering complementary information to FT-IR. iosrjournals.org

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | ~1700 |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | 2850-2960 |

| Aromatic C=C stretch | 1450-1600 |

| C-N stretch | ~1230 |

Electronic Spectroscopy: UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Visible absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of molecules. Carbazole derivatives are known for their distinct electronic spectra. bohrium.comacs.orgbeilstein-journals.orgtandfonline.comresearchgate.netmdpi.com

The UV-Vis absorption spectrum of carbazole-based compounds typically exhibits strong absorption bands in the UV region. These absorptions are attributed to π-π* and n-π* electronic transitions within the carbazole chromophore. acs.orgbeilstein-journals.org For carbazole derivatives, strong absorptivity is often observed between 270-350 nm, with weaker energy absorption at longer wavelengths. acs.org The solvent polarity can influence the position and intensity of these absorption bands. mdpi.com

Upon excitation with UV light, many carbazole derivatives exhibit fluorescence. The photoluminescence spectrum provides information about the emissive properties of the molecule. The emission maxima and quantum yields are important parameters that are influenced by the molecular structure and the surrounding environment. For example, some carbazole derivatives emit light with a maximum around 450 nm. acs.org A large Stokes shift, the difference between the absorption and emission maxima, can indicate significant geometric changes in the excited state. acs.org

Table 4: General Photophysical Properties of Carbazole Derivatives

| Property | Typical Range/Observation |

| Absorption Maxima (λ_abs) | 270-350 nm (π-π), ~370 nm (n-π) acs.org |

| Emission Maxima (λ_em) | ~450 nm acs.org |

| Stokes Shift | Can be significant, e.g., ~80 nm acs.org |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to study the redox behavior of electroactive molecules like carbazole derivatives. bohrium.comresearchgate.netiieta.orgiieta.orgfrontiersin.orgbohrium.com These methods provide information on the oxidation and reduction potentials, which are related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The carbazole moiety is readily oxidized. CV studies on carbazole derivatives typically show a reversible or quasi-reversible oxidation peak corresponding to the formation of a radical cation. researchgate.netiieta.org The position of this peak is influenced by the substituents on the carbazole ring and the aliphatic chain. For some carbazole derivatives, the onset oxidation potential can be observed around 1.0 V. frontiersin.org From the oxidation potential, the HOMO energy level can be estimated, which is a crucial parameter for applications in organic electronics. bohrium.com The electrochemical behavior can also reveal information about the stability of the generated radical ions and the kinetics of the electron transfer process. researchgate.netiieta.org

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for their purification. researchgate.netmdpi.comjai.co.jpresearchgate.netpensoft.net

For carbazole derivatives, reversed-phase HPLC is commonly used, often with a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing an additive like trifluoroacetic acid (TFA) to improve peak shape. pensoft.net The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve good separation of the main compound from any impurities or byproducts. pensoft.net

Thermal Analysis for Stability Investigations (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase behavior of materials.

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. Carbazole derivatives are generally known for their good thermal stability. nih.govacs.orgbeilstein-journals.orgbohrium.commdpi.com TGA curves for carbazole-based materials often show that they are stable up to high temperatures, with decomposition temperatures (often reported as the temperature at 5% weight loss, Td₅%) frequently exceeding 300°C. nih.gov

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting point (Tm) and glass transition temperature (Tg). These parameters are important for understanding the material's physical state and processing window. For some carbazole derivatives, clear melting transitions have been observed. beilstein-journals.org

Table 5: Representative Thermal Properties of Carbazole Derivatives

| Technique | Parameter | Typical Observation |

| TGA | Decomposition Temperature (Td₅%) | Often > 300 °C nih.gov |

| DSC | Melting Temperature (Tm) | Compound-specific, e.g., 86-95 °C for some derivatives beilstein-journals.org |

| DSC | Glass Transition Temperature (Tg) | Observed in some amorphous derivatives |

X-ray Diffraction for Crystalline Structure Analysis of Carbazole-Pentanoic Acid Derivatives

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of this compound and its derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. This data is crucial for understanding the supramolecular chemistry, including hydrogen bonding and π-π stacking interactions, which govern the material's properties.

While crystallographic data for this compound itself is not extensively detailed in the available literature, analysis of closely related derivatives provides significant insight into the structural behavior of this class of compounds.

Detailed research findings have been reported for derivatives where the pentanoic acid group is modified or replaced by other functional moieties linked to the carbazole nitrogen by a flexible chain. For instance, the crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione has been thoroughly investigated. researchgate.netnih.gov In this molecule, an ethylene (B1197577) chain connects the carbazole ring to a 1,3,4-oxadiazole-2(3H)-thione ring.

The analysis revealed that the carbazole ring system is nearly planar. researchgate.netnih.gov The oxadiazolethione ring is inclined with respect to the carbazole ring system at an angle of 40.71 (6)°. researchgate.netnih.gov The crystal structure is stabilized by a network of intermolecular interactions, including N—H⋯O, N—H⋯S, C—H⋯N, and C—H⋯S hydrogen bonds, in addition to C—H⋯π(ring) and π–π stacking interactions. researchgate.netnih.gov These forces combine to stack the molecules along the b-axis direction. researchgate.netnih.gov

The crystallographic data for this derivative is summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃N₃OS |

| Molecular Weight | 295.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.6868 (5) |

| b (Å) | 4.9600 (1) |

| c (Å) | 17.2353 (6) |

| β (°) | 105.909 (3) |

| Volume (ų) | 1371.87 (7) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Cu Kα |

| R-factor (%) | 4.5 |

Another relevant example involves a derivative with a butoxy linker, 4-[4-(9H-carbazol-9-yl)butoxy]benzoate , which has been used to form lanthanide coordination polymers. The single-crystal X-ray diffraction of the terbium complex, [Tb(L)₃]n (where L is the deprotonated carboxylate ligand), revealed a one-dimensional coordination polymer. rsc.org In this structure, the terbium atoms are in an octahedral ligand environment, which is somewhat unusual for a lanthanide. rsc.org Each carboxylate group exhibits a bridging-bidentate coordination mode. rsc.org

These examples demonstrate the utility of X-ray diffraction in elucidating the complex solid-state structures of carbazole derivatives with flexible side chains. The insights gained from these analyses are fundamental to designing new materials with specific photophysical or electronic properties.

Theoretical and Computational Chemistry of Carbazole Pentanoic Acid Systems

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of carbazole-based molecules, offering a balance between computational cost and accuracy. nih.govresearchgate.net Functionals such as B3LYP and CAM-B3LYP, combined with basis sets like 6-31G(d,p) or 6-311G**, are commonly used for geometry optimization and electronic property calculations of carbazole (B46965) compounds. sciencepublishinggroup.comphyschemres.org

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For 5-Carbazol-9-yl-pentanoic acid, this involves determining the most stable arrangement of the planar carbazole moiety relative to the flexible pentanoic acid chain.

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the resulting structure is a true energy minimum, which is characterized by the absence of imaginary frequencies. conicet.gov.ar

Table 1: Representative Optimized Geometrical Parameters for an N-Substituted Carbazole System (Note: Data is representative of N-alkylated carbazole systems as specific optimized parameters for this compound are not publicly available. Based on analogous structures like 5-(3,6-Dibromo-9H-carbazol-9-yl)pentanenitrile). nih.gov

| Parameter | Description | Typical Value |

| C4a-N9-C5a | Bond Angle | ~108-109° |

| C-N-C-C | Dihedral Angle (Chain) | Variable (multiple conformers) |

| Carbazole Rings | Dihedral Angle | < 3° (Nearly Coplanar) |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is an indicator of the molecule's kinetic stability and optical properties. sciencepublishinggroup.com

For N-substituted carbazoles like this compound, the electronic distribution in the FMOs is well-defined. d-nb.info The HOMO is typically localized on the electron-rich carbazole ring system, reflecting its character as an electron donor. physchemres.org The LUMO, in contrast, is often distributed across the carbazole system as well, unless a strong electron-accepting group is present elsewhere in the molecule. The pentanoic acid group has a relatively minor influence on the FMO energies compared to the carbazole core, though it can slightly lower the energy levels. A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and a red-shift in the absorption spectrum. researchgate.net

Table 2: Representative FMO Energies for Carbazole-Based Systems (Note: Values are illustrative based on DFT calculations of various D-π-A carbazole dyes and may vary depending on the specific functional and basis set used). sciencepublishinggroup.comphyschemres.orgnih.gov

| Molecule Type | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| Carbazole-π-Acceptor Dye | -5.2 to -5.5 | -2.1 to -3.4 | 2.1 to 2.8 |

| Di-Carbazole Based Dye | -5.0 to -5.3 | -2.0 to -2.3 | ~2.7-3.0 |

Spectroscopic Property Prediction and Modeling

Computational methods are essential for interpreting and predicting the spectroscopic behavior of molecules, from electronic absorption to vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, including their electronic absorption spectra. sciencepublishinggroup.comconicet.gov.ar For this compound, the UV-Vis absorption spectrum is expected to be dominated by electronic transitions within the carbazole chromophore.

Calculations typically predict several low-lying singlet excited states. The most significant absorption bands in carbazole derivatives correspond to π-π* transitions. nih.gov TD-DFT calculations provide information on the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., HOMO→LUMO). researchgate.net For simple N-alkyl carbazoles, the alkyl chain does not significantly alter the position of the main absorption bands of the carbazole unit, which typically appear in the UV region. The carboxylic acid terminus might induce minor solvatochromic shifts depending on the solvent polarity. nih.gov

Theoretical vibrational analysis, typically performed using DFT within the harmonic approximation, is a powerful tool for assigning experimental infrared (IR) and Raman spectra. ethz.chcardiff.ac.uk By calculating the normal modes of vibration and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. biointerfaceresearch.com

For this compound, the vibrational spectrum can be understood by analyzing the characteristic vibrations of its constituent parts: the carbazole ring, the alkyl chain, and the carboxylic acid group. Studies on closely related N-acetic and N-propionic acid carbazole derivatives provide excellent reference points for these assignments. nih.gov Key vibrational modes include the C=O stretch of the carboxylic acid, the N-C stretch of the bond connecting the chain to the ring, various C-H stretches and bends, and the characteristic breathing and skeletal modes of the carbazole ring system.

Table 3: Predicted Characteristic Vibrational Frequencies for Carbazole-Alkanoic Acid Systems (Based on experimental and assigned spectra of N-acetic and N-propionic carbazole derivatives). nih.gov

| Vibrational Mode | Description | Approximate Wavenumber (cm-1) |

| ν(C=O) | Carboxylic Acid Carbonyl Stretch | 1700 - 1730 |

| ν(C-N) | Carbazole N9 - Alkyl Chain Stretch | 1330 - 1340 |

| γ(C-H) | Out-of-plane C-H bend (Carbazole) | 740 - 750 |

| Ring Modes | Carbazole skeletal vibrations | 1440 - 1600 |

| ν(O-H) | Carboxylic Acid Hydroxyl Stretch | 2500 - 3300 (broad, H-bonding) |

Intermolecular and Intramolecular Interaction Studies

The non-covalent interactions within and between molecules dictate their self-assembly, crystal packing, and physical properties. For this compound, two primary types of interactions are significant.

Intermolecular Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This allows the molecules to form strong intermolecular hydrogen bonds, most commonly resulting in the formation of a cyclic dimer structure in the solid state and in non-polar solvents. This interaction is one of the most dominant forces governing the supramolecular assembly.

π-π Stacking: The planar and electron-rich carbazole ring system is prone to π-π stacking interactions. nih.gov In the solid state, crystal structures of carbazole derivatives often reveal parallel or offset stacking of the aromatic rings of adjacent molecules. nih.gov These interactions, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å, contribute significantly to the stability of the crystal lattice. nih.gov

Intramolecular interactions are generally less dominant in this system. While intramolecular hydrogen bonding between the carboxylic acid proton and the carbazole π-system is conceivable, it is sterically less favorable than intermolecular dimerization. Intramolecular charge transfer (ICT) is minimal as the molecule does not possess a strong, distinct donor-acceptor (D-A) architecture. d-nb.info

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry for analyzing the electronic distribution in a molecule and predicting its chemical reactivity. The MEP maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites within the molecule.

In this compound, the MEP map reveals distinct regions of positive and negative potential. The areas with the most negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions with positive potential, colored blue, are electron-deficient and indicate sites for nucleophilic attack.

For this compound, the most significant negative potential is localized around the oxygen atoms of the carboxylic acid group, making them the primary sites for interaction with electrophiles or for hydrogen bonding. rsc.orgrsc.org The carbazole ring system, being electron-rich, also displays a negative potential, although less intense than that of the carboxyl group. The hydrogen atom of the carboxylic acid's hydroxyl group represents a region of strong positive potential, indicating its high acidity and propensity for donation. jetir.org The hydrogen atoms on the aromatic carbazole ring exhibit a lesser positive potential.

This distribution of electrostatic potential is crucial for understanding the molecule's interactions, such as how it might dock with a receptor or react with other chemical species. researchgate.netepa.gov The MEP provides a clear rationale for the molecule's reactivity patterns.

Table 1: Representative Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of a Carbazole-Alkanoic Acid System

| Atomic Site | Potential (kJ/mol) | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | -150 to -180 | Highly Nucleophilic / H-bond Acceptor |

| Hydroxyl Oxygen (-OH) | -120 to -140 | Nucleophilic / H-bond Acceptor |

| Carbazole N-Atom Region | -50 to -80 | Moderately Nucleophilic |

| Carboxyl Hydrogen (-OH) | +180 to +220 | Highly Electrophilic / H-bond Donor |

| Aromatic C-H Hydrogens | +40 to +70 | Moderately Electrophilic |

Note: The values presented are illustrative and based on typical results for structurally similar carbazole derivatives computed at the DFT/B3LYP level. The color coding in MEP maps generally ranges from red (most negative potential) through green (neutral) to blue (most positive potential). rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized, intuitive picture of chemical bonding. uni-muenchen.deresearchgate.net It provides detailed information on electron density distribution in atomic orbitals, lone pairs, and bonds, as well as the stabilizing interactions arising from electron delocalization. dergipark.org.tr

For this compound, NBO analysis reveals the nature of the bonding and the key intramolecular interactions. The analysis partitions the electronic wavefunction into Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). The interactions between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals are a central feature of NBO theory. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization, also known as hyperconjugation. researchgate.net

Key interactions within the this compound structure would include:

Delocalization from the nitrogen lone pair (LP N) of the carbazole ring into the adjacent π antibonding orbitals of the aromatic rings.* This interaction is fundamental to the aromaticity and electronic properties of the carbazole moiety.

Interactions involving the carboxylic acid group. The lone pairs on the oxygen atoms (LP O) can donate electron density to neighboring antibonding orbitals, such as the σ(C-C) and σ(C-O) orbitals.

Hyperconjugation from σ bonds of the pentanoic acid chain into vicinal antibonding orbitals. These σ → σ* interactions contribute to the conformational stability of the alkyl chain.

These delocalization effects are crucial for understanding the molecule's electronic structure and stability. researchgate.net The magnitude of the E(2) energy is proportional to the strength of the interaction. inorgchemres.org

Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix from NBO Calculations for a Representative Carbazole-Alkanoic Acid System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N9 | π* (C1-C6) | ~25-35 | Resonance; π-delocalization |

| LP (1) N9 | π* (C4-C5) | ~25-35 | Resonance; π-delocalization |

| LP (2) O(carbonyl) | σ* (C-C) of acid | ~2-5 | Hyperconjugation |

| σ (C-H) of chain | σ* (C-C) of chain | ~1-3 | Hyperconjugation |

| σ (C-C) of chain | σ* (C-H) of chain | ~1-3 | Hyperconjugation |

Note: This table presents plausible NBO interaction energies for a molecule like this compound, illustrating typical intramolecular delocalization effects. "LP" denotes a lone pair. The specific atom numbering is based on the standard carbazole scaffold.

Optical Property Predictions (e.g., Hyperpolarizability Calculations)

Computational chemistry is widely used to predict the nonlinear optical (NLO) properties of molecules. These properties are of great interest for applications in photonics and optoelectronics. rsc.org The first hyperpolarizability (β) is a key parameter that describes the second-order NLO response of a molecule. Carbazole derivatives, particularly those with a push-pull electronic structure (an electron-donating group connected to an electron-accepting group via a π-conjugated system), are known to exhibit significant NLO properties. acs.org

Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the components of the hyperpolarizability tensor. The total (or static) first hyperpolarizability (β_tot) is calculated from these components and provides a measure of the molecule's potential for NLO applications like second-harmonic generation. researchgate.net The magnitude of β is highly sensitive to intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. acs.org

Table 3: Predicted Nonlinear Optical Properties for Representative Carbazole-Based Push-Pull Systems

| Compound System | Donor (D) | Acceptor (A) | First Hyperpolarizability (β_tot) (a.u.) |

| Carbazole-π-Cyanoacrylic Acid | Carbazole | Cyanoacrylic acid | ~5,000 - 8,000 |

| Carbazole-π-Nitrobenzene | Carbazole | Nitrobenzene | ~10,000 - 15,000 |

| Carbazole-π-Pyridinium | Carbazole | Pyridinium ion | > 20,000 |

Note: This table provides representative values for the static first hyperpolarizability (β_tot) of known carbazole-based D-π-A chromophores to illustrate the range of NLO responses achievable. The values are highly dependent on the specific π-linker and the strength of the donor/acceptor groups. 1 a.u. of hyperpolarizability ≈ 8.639 x 10^-33 esu. rsc.org

Mechanistic Computational Investigations of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net This provides a detailed, step-by-step understanding of how reactants are converted into products.

A key reaction pathway relevant to this compound is its synthesis, which typically involves the N-alkylation of carbazole. nih.govresearchgate.net A common method is the reaction of the carbazole anion (generated with a base) with a halo-pentanoic acid ester, followed by hydrolysis. This is a nucleophilic substitution (S_N2) reaction.

A computational investigation of this reaction would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants (carbazole anion, halopentanoic acid ester), the transition state, and the products.

Frequency Calculation: Confirming the nature of the stationary points. The transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-N bond formation and C-Halogen bond breaking).

Such studies can compare different potential pathways, for instance, by varying the leaving group (e.g., bromo vs. chloro vs. iodo-pentanoic acid) to predict which would be most efficient. rsc.org Computational models can also explore the role of the solvent and the catalyst in modulating the reaction energetics. researchgate.net

Table 4: Illustrative Energy Profile for a Computed S_N2 N-Alkylation of Carbazole

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Carbazole Anion + 5-Bromopentanoic Ester | 0.0 |

| Transition State | [Carbazole---C---Br]‡ Complex | +15 to +25 |

| Products | 5-Carbazol-9-yl-pentanoate Ester + Br⁻ | -10 to -20 |

Note: The energy values are representative for a typical S_N2 reaction pathway calculated using DFT methods. The activation barrier is the energy difference between the reactants and the transition state.

Applications in Advanced Materials Science Utilizing Carbazole Pentanoic Acid Architectures

Organic Electronics and Optoelectronics

Carbazole (B46965) derivatives are integral to the development of organic electronic and optoelectronic devices. Their strong electron-donating nature and high thermal stability are crucial for creating efficient and durable components. mdpi.com

In the architecture of OLEDs, hole transport layers (HTLs) are essential for facilitating the efficient injection and movement of positive charges (holes) from the anode to the emissive layer. Carbazole-based compounds are widely employed for this purpose. mdpi.com Their molecular structure allows for the formation of stable amorphous films, which is critical for the longevity and performance of OLED devices. mdpi.com

Derivatives such as 1,3,5-Tri(9H-carbazol-9-yl)benzene (tCP) and various 2,7(3,6)-diaryl-substituted carbazoles serve as highly effective host materials and HTLs. semanticscholar.org These materials possess high triplet energy levels and demonstrate significant charge carrier mobility, with some derivatives achieving positive charge drift mobility greater than 2 × 10⁻³ cm²·V⁻¹·s⁻¹ at high electric fields. semanticscholar.org The introduction of bulky, rigid carbazole moieties leads to materials with high glass transition temperatures (Tg), often exceeding 150 °C, which improves the morphological stability of the device. mdpi.com While specific performance data for 5-Carbazol-9-yl-pentanoic acid in OLEDs is not extensively documented in the reviewed literature, the fundamental properties of its carbazole core suggest its potential as a component in charge transport layers.

The field of perovskite solar cells has seen remarkable advancements through the use of carbazole derivatives as hole transport materials, particularly in the form of self-assembled monolayers (SAMs). mdpi.comrsc.org These molecules form a nanometer-thin layer that serves as a highly efficient and selective contact for extracting holes from the perovskite absorber layer. mdpi.comacs.org

The molecular design typically features a carbazole core for its hole-transporting properties, an anchoring group like carboxylic acid or phosphonic acid to bind to the transparent conductive oxide (e.g., ITO) electrode, and an alkyl chain that acts as a spacer. rsc.orgrsc.org The this compound structure fits this design paradigm perfectly, with the pentanoic acid's carboxyl group serving as the anchor.

| Compound Name | Device Architecture | PCE (%) | Voc (V) | FF (%) | Reference |

|---|---|---|---|---|---|

| V1036 | p-i-n PSC | 17.8 | - | 81 | rsc.orgrsc.org |

| MeO-2PACz | p-i-n PSC | >21.1 | - | - | mdpi.com |

| Me-4PACz | p-i-n PSC | - | - | ~84 | mdpi.comrsc.org |

| 9CAA | Sn-Pb PSC | 23.1 | 0.89 | - | ossila.com |

| Br-2PACz | Sn/Pb PSC | 19.51 | - | - | rsc.org |

| DC-PA/IAHA | p-i-n PSC | 23.59 | - | - | rsc.org |

Beyond simply transporting holes, carbazole-based SAMs play a crucial role in engineering the interface between the hole transport layer and the perovskite active layer. mdpi.com This interface is critical for efficient charge extraction and for minimizing recombination losses, which are major sources of inefficiency in solar cells.

The formation of a well-ordered SAM using molecules like this compound can lead to several benefits. Firstly, the monolayer effectively passivates surface trap states on the underlying electrode and the perovskite film, reducing non-radiative recombination. ossila.comrsc.org Secondly, the dipole moment of the carbazole molecules can tune the work function of the electrode, leading to a more favorable energy level alignment for efficient hole extraction. rsc.orgrsc.org This alignment minimizes energy loss as charges move from the perovskite to the electrode. Finally, the surface of the SAM can guide the crystallization of the perovskite film deposited on top of it, leading to larger crystal grains and higher film quality, which further enhances device performance and stability. ossila.comrsc.org The strategic design of the carbazole molecule, including the choice of anchoring group and the length of the spacer chain, is therefore a powerful tool for optimizing photovoltaic device performance. mdpi.comrsc.org

Photorefractive and Liquid Crystalline Materials

The carbazole moiety is a well-established building block in the design of materials with photorefractive and liquid crystalline properties. researchgate.net These materials can change their refractive index in response to light, making them useful for applications in holographic data storage and optical processing.

The combination of a rigid, disc-like carbazole core with flexible aliphatic side chains is a common strategy for creating discotic liquid crystals. researchgate.netrsc.org These molecules can self-assemble into ordered columnar structures that exhibit one-dimensional charge carrier mobility, a desirable property for electronic devices. researchgate.net The this compound molecule, with its rigid carbazole head and flexible pentyl-acid tail, fits this molecular design.

Indeed, research has shown that attaching a pentanoic acid derivative, specifically 5-[4-(4-butoxybenzoyloxy)phenyloxy]pentanoic acid, to a carbazole-based structure can successfully induce liquid crystalline properties. researchgate.net The resulting complexes form mesogenic phases, demonstrating that the pentanoic acid chain can act as a pro-mesogenic unit. This highlights the potential of the this compound architecture in the development of new blue-light-emitting liquid crystalline materials. rsc.orgresearchgate.net

Integration into Functional Polymers and Nanomaterials

The carboxylic acid group of this compound serves as a versatile chemical handle for integrating the molecule into larger, functional systems like polymers and nanomaterials. This allows for the creation of materials that combine the desirable electronic and optical properties of carbazole with the processability and structural diversity of polymers. ethernet.edu.et

Carbazole-containing monomers can be transformed into functional polymers through various polymerization techniques. For example, the electropolymerization of a dicarbazole monomer containing a hexanoic acid ester has been reported to produce highly cross-linked, functional polymer films. researchgate.net Similarly, carbazole derivatives containing two carboxylic acid groups, such as 5-(9-(carboxymethyl)-9H-carbazol-3-yl)pentanoic acid, can act as monomers for synthesizing polyesters or polyamides. acs.org

Furthermore, the carboxylic acid function enables the grafting of this compound onto the surface of nanomaterials. This has been demonstrated in principle by the electrochemical grafting of biotinylated carbazole derivatives, including a structure with a pentanoic acid component, for the subsequent attachment of nanoparticles. tdl.org This approach allows for the creation of hybrid materials where the carbazole unit can, for instance, act as a photosensitizer or charge-transfer mediator in conjunction with a nanoparticle.

Antioxidant Performance of Carbazole-Based Compounds

The carbazole scaffold is recognized as a pharmacophore that imparts antioxidant activity to a variety of synthetic and natural compounds. farmaciajournal.com This activity stems from the ability of the nitrogen-containing heterocyclic ring system to donate electrons or hydrogen atoms to neutralize damaging free radicals.

Numerous studies have evaluated the antioxidant potential of different carbazole derivatives using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging tests. jpionline.orgresearchgate.net The results are often reported as the IC50 value, which is the concentration of the compound required to inhibit 50% of the free radicals. Lower IC50 values indicate higher antioxidant potency.

For example, a study on newly synthesized carbazole derivatives reported compounds with potent antioxidant activity, with IC50 values as low as 1.05 µM. nih.gov Another investigation into dihydropyrimidine-2(1-H)-thione derivatives of carbazole also found significant free radical scavenging activity. jpionline.org While no studies have specifically reported the antioxidant performance of this compound, the consistent antioxidant activity observed across a wide range of carbazole-based molecules suggests that it would likely exhibit similar properties. farmaciajournal.comnih.gov

| Compound Type | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Novel Carbazole Derivative (Compound 4) | DPPH | ~0.41 (1.05 µM) | nih.gov |

| Novel Carbazole Derivative (Compound 9) | DPPH | ~2.01 (5.15 µM) | nih.gov |

| Chlorella vulgaris extract (Fraction 6) | DPPH | 11.65 | d-nb.info |

| Chlorella vulgaris extract (Fraction 7) | DPPH | 12.93 | d-nb.info |

| Chlorella vulgaris extract (Fraction 6) | ABTS | 14.2 | d-nb.info |

| Chlorella vulgaris extract (Fraction 7) | ABTS | 17.75 | d-nb.info |

Mechanistic Investigations in Chemical Reactivity and Biological Interactions of Carbazole Pentanoic Acid

Reaction Mechanism Elucidation for Synthetic Pathways

The primary synthetic route to 5-Carbazol-9-yl-pentanoic acid and its derivatives is the N-alkylation of carbazole (B46965). This transformation can be achieved through various methods, including classical nucleophilic substitution, phase-transfer catalysis, and transition-metal-catalyzed reactions, each with distinct mechanistic features. phasetransfercatalysis.comresearchgate.netgoogle.com

Kinetic Studies and Rate-Limiting Step Determination

Kinetic studies are fundamental to optimizing reaction conditions and understanding the sequence of bond-forming events. For the N-alkylation of carbazole, the rate-limiting step can vary significantly depending on the chosen synthetic methodology.

In phase-transfer catalysis (PTC) , the reaction involves the deprotonation of the carbazole nitrogen by a strong base (e.g., NaOH), forming a carbazolide anion. phasetransfercatalysis.com The pKa of the carbazole N-H is in the mid-teens, making it sufficiently acidic for deprotonation under these conditions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., TBAB), facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. phasetransfercatalysis.com The subsequent nucleophilic attack of the carbazolide on the alkyl halide is typically the rate-determining step. The choice of catalyst is critical; for instance, methyl tributyl ammonium is a suggested catalyst for this type of N-alkylation based on the pKa of carbazole. phasetransfercatalysis.com

Recent advancements in photocatalysis offer alternative mechanisms. In photoinduced, copper-catalyzed couplings of carbazole with alkyl bromides, quenching studies have determined a second-order rate constant of 4.8 × 10⁶ M⁻¹ s⁻¹ for the reaction between the excited state of the copper(I) carbazolide complex and the alkyl bromide. This suggests that the single electron transfer (SET) from the excited-state catalyst to the alkyl halide is a key kinetic event. uni-regensburg.de

Table 1: Comparison of Kinetic Features in Carbazole N-Alkylation Methods

| Synthetic Method | Typical Catalyst/Conditions | Probable Rate-Limiting Step | Mechanistic Notes |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | NaOH / Quaternary Ammonium Salt | Nucleophilic attack of carbazolide anion on alkyl halide | Reaction rate depends on catalyst efficiency and substrate solubility. phasetransfercatalysis.com |

| Microwave-Assisted Synthesis | K₂CO₃ / "Dry" Media | N/A (Kinetics significantly accelerated) | Offers rapid reaction times (4-10 min) and high yields without solvent. researchgate.net |

| Palladium-Catalyzed Amination | Pd(OAc)₂ / Ligands | Oxidative addition or reductive elimination | The resting state of the catalyst and the rate-limiting step can be influenced by the presence of carbazole. acs.org |

Identification and Analysis of Reaction Intermediates and Transition States

The short-lived intermediates and high-energy transition states in a reaction pathway dictate the final product distribution and stereochemistry. A combination of spectroscopic analysis and computational modeling has been employed to elucidate these species in carbazole synthesis.

In the photoinduced, copper-catalyzed N-alkylation of carbazole, a dominant "out-of-cage" mechanism has been proposed. This pathway involves the photoexcitation of lithium carbazolide, which then transfers an electron to the alkyl bromide to form a carbazyl radical and an alkyl radical. uni-regensburg.de These radicals diffuse apart before coupling. The carbazyl radical then reacts with a copper(I) complex, [Cu(I)(carb)₂]Li, to generate a copper(II) complex, [Cu(II)(carb)₃]Li. This Cu(II) species acts as a persistent radical that couples with the alkyl radical to form the N-alkylated product. The existence of these radical and organometallic intermediates has been supported by various analytical techniques including Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS). uni-regensburg.de

Computational studies , particularly using Density Functional Theory (DFT), have been invaluable for mapping reaction pathways. For instance, in the frustrated Lewis pair (FLP) carbazolation of phenylacetylene, DFT calculations show the formation of a precursor complex where the carbazole nitrogen interacts with the Lewis acid. nih.gov The analysis of the subsequent transition state reveals that its energy is primarily governed by the structural strain of the reactants as they approach each other to react. nih.gov Similarly, for palladium-catalyzed reactions, DFT has been used to calculate the energy barriers for different steps, such as oxidative addition and reductive elimination, and to analyze the geometry of transition state structures, explaining observed regioselectivity. acs.org

Table 2: Key Intermediates in Carbazole Synthesis

| Reaction Type | Proposed/Identified Intermediates | Method of Analysis | Reference |

|---|---|---|---|

| Photoinduced Cu-Catalyzed Alkylation | Carbazyl radical, Alkyl radical, [Cu(II)(carb)₃]Li | EPR, ESI-MS, NMR, DFT | uni-regensburg.de |

| Pd-Catalyzed C-H Alkylation | Six-membered palladacycle, Pd(IV) species | Mechanistic Experiments, DFT | nih.gov |

| FLP Carbazolation | Lewis acid-base precursor complex (G13/N-Cpx) | DFT, Activation Strain Model | nih.gov |

Substrate Recognition and Binding Mechanisms

The biological activity and material properties of this compound are governed by its non-covalent interactions with its environment, whether it be a protein binding pocket or another molecule in a self-assembled layer.

Role of Electrostatic and Ion-Dipole Interactions in Catalysis

The carbazole moiety is an electron-rich aromatic system, while the pentanoic acid provides a carboxyl group that can be deprotonated to an anion. This structure gives rise to a significant dipole moment and the potential for strong electrostatic and ion-dipole interactions. These forces are critical in both chemical synthesis and biological recognition. mdpi.comrsc.org

In catalysis, the electrostatic potential map of carbazole shows an electronegative region on the pyrrole (B145914) moiety, making it a good electron donor. mdpi.com The interaction of the carbazole nitrogen's lone pair with a Lewis acid, for example, is a key initiating step in FLP-mediated reactions, forming a precursor complex stabilized by electrostatic attraction. nih.gov In solution, the interactions between the dipole moment of carbazole derivatives and polar solvent molecules can lead to significant stabilization of excited states, which influences their photophysical properties. mdpi.comrsc.org Furthermore, ionization of the molecule can be modified by the electrostatic interactions with its surrounding polarizable environment. rsc.org

Protein-Ligand Binding Dynamics and Molecular Docking Studies (e.g., Fatty Acid-Binding Protein Inhibition)

This compound has been identified as an inhibitor of human Fatty Acid-Binding Proteins (FABPs), particularly FABP5 (also known as keratinocyte FABP). google.com FABPs are intracellular chaperones that bind and transport fatty acids and other lipophilic ligands. nih.gov The inhibition of these proteins is a therapeutic strategy for various diseases, including metabolic disorders and cancer. google.commdpi.com

The binding mechanism involves the insertion of the lipophilic carbazole "head" into the hydrophobic cavity of the FABP, while the anionic carboxylate "tail" of the pentanoic acid chain forms key interactions, often hydrogen bonds and salt bridges, with polar or charged amino acid residues at the entrance of the binding pocket. Molecular docking studies on similar protein-ligand systems reveal that hydrophobic and hydrogen-bonding interactions are the predominant driving forces for binding. nih.gov

For this compound, the specific inhibitory activity against FABP5 has been quantified, as shown in the table below.

Table 3: Inhibitory Activity of this compound against Fatty Acid-Binding Protein 5

| Target Protein | Assay Type | Measured Potency (IC₅₀) | Reference |

|---|

Molecular dynamics (MD) simulations can further elucidate the binding dynamics, showing how the ligand and protein adapt to each other over time. Such studies often use force fields like GROMOS96 to describe the atomic interactions and explicit water models to simulate the physiological environment. nih.gov

Enzymatic Inhibition Mechanisms (e.g., Histone Deacetylase Selectivity)

Carbazole-containing molecules have been extensively investigated as inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a critical role in epigenetic regulation and are major targets in cancer therapy. acs.orgturkjps.orgexplorationpub.comnih.govekb.eg

HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the protein surface at the rim of the active site channel. acs.orgturkjps.org In derivatives of this compound designed as HDAC inhibitors, the carbazole moiety functions as the cap group. acs.org The size and shape of this cap group are crucial for determining isoform selectivity. The relatively large, planar structure of carbazole can create specific interactions with amino acid residues that differ between HDAC isoforms, allowing for the design of selective inhibitors. acs.orgexplorationpub.com

For example, research has shown that carbazole-based inhibitors can exhibit selectivity for Class II HDACs (like HDAC4 and HDAC6) over Class I HDACs (like HDAC8). acs.org This selectivity is attributed to the carbazole cap fitting favorably into the wider active site entrance of Class II enzymes. acs.org

However, the identity of the zinc-binding group is paramount for inhibitory potency. While hydroxamic acids are potent ZBGs, the carboxylic acid of this compound itself is a much weaker zinc binder. Studies on related structures have shown that carboxylic acid derivatives often display no significant HDAC inhibitory activity for this reason. acs.org To be an effective HDAC inhibitor, the pentanoic acid chain would typically need to be derivatized into a more potent ZBG, such as a hydroxamic acid.

Table 4: Pharmacophore Components of Carbazole-Based HDAC Inhibitors

| Component | Function | Example Moiety in Carbazole-Based Inhibitors |

|---|---|---|

| Cap Group | Interacts with the surface of the active site; primary determinant of isoform selectivity. | Carbazole |

| Linker | Connects the cap group and the ZBG; positions the ZBG correctly in the active site. | Alkyl chain (e.g., pentylene from pentanoic acid) |

| Zinc-Binding Group (ZBG) | Chelates the catalytic Zn²⁺ ion in the active site floor, blocking enzyme activity. | Hydroxamic acid (-CONHOH), Carboxylic acid (-COOH) (weak) |

Radical-Mediated Processes Involving Carbazole Scaffolds

The carbazole moiety, a defining feature of this compound, is an active participant in a variety of radical-mediated processes. These reactions are fundamental to its chemical reactivity and have implications for its behavior in different chemical and biological environments. The generation of radical species from the carbazole scaffold can be initiated through several mechanisms, including electrochemical oxidation and photoredox catalysis. The presence of the N-pentanoic acid substituent introduces specific steric and electronic effects that modulate these radical processes.

The primary sites for radical formation on the carbazole ring are the nitrogen atom and the electron-rich aromatic carbons, particularly at the 3- and 6-positions. The stability of the resulting carbazole-centered radical cations makes them key intermediates in a range of chemical transformations.

One of the most significant radical-mediated processes for carbazole derivatives is electrochemical oxidation. This process typically involves the initial one-electron oxidation of the carbazole unit to form a radical cation. researchgate.net For 9-substituted carbazoles like this compound, the presence of the alkyl chain at the nitrogen atom prevents coupling at this position. researchgate.netresearchgate.net Consequently, the radical cations are prone to couple at other active sites, most commonly the 3- and 6-positions, leading to the formation of dimers (bicarbazyls) and polymers. researchgate.netlmaleidykla.lt The oxidation potential required to generate these radical cations is influenced by the nature of the substituent at the 9-position. researchgate.net

The electropolymerization of carbazole and its derivatives, such as 2-(9H-carbazol-9-yl)acetic acid, a structurally related compound, proceeds via the formation of unstable cationic radicals that subsequently couple to form dimers and then polymer chains. researchgate.net The oxidation peak potential for the monomer leading to the radical cation is a key parameter in these reactions. researchgate.net

| Compound | Oxidation Peak Potential (V vs. SCE) | Solvent/Electrolyte | Reference |

| Carbazole (Cz) | +1.1 | Acetonitrile (B52724)/LiClO4 | researchgate.net |

| 2-(9H-carbazol-9-yl)acetic acid (CzA) | +1.5 | Acetonitrile/LiClO4 | researchgate.net |

This interactive table summarizes the oxidation peak potentials for carbazole and a related derivative, illustrating the influence of the N-substituent on radical cation formation.

Photoredox catalysis is another powerful method for initiating radical reactions involving the carbazole scaffold. Carbazole derivatives can act as photocatalysts due to their favorable optical and electronic properties, such as high triplet energies and reversible oxidation processes. ub.edumdpi.com In these processes, the carbazole moiety can be excited by light to a state where it can mediate single-electron transfer (SET) reactions, generating radical intermediates from various substrates.

Furthermore, dual catalytic systems that combine a photoredox catalyst with another catalyst, such as palladium, have been effectively used for the functionalization of carbazoles. researchgate.netrsc.org These methods often proceed through radical intermediates, enabling reactions like C-H arylation. rsc.org While not specifically detailing this compound, these studies establish the general reactivity of the carbazole scaffold in such advanced organic transformations.

The carbazole scaffold is also integral to controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Carbazole-containing monomers can be polymerized to create materials with specific electronic and optical properties. mdpi.commdpi.com In some instances, chain transfer agents containing carboxylic acid groups, such as 4-cyano-4-(thiobenzoylthio)pentanoic acid, are used to control the polymerization process. mdpi.comsemanticscholar.org This highlights the compatibility of the carboxylic acid functionality with radical polymerization conditions involving carbazole derivatives.

The N-carbazolyl radical itself is a transient species that can be generated, for example, through the thermolysis or photolysis of suitable precursors. researchgate.netscispace.com Studies on the reactions of the N-carbazolyl radical have shown that it can attack the 3-position of other carbazole molecules or abstract hydrogen atoms from the solvent. researchgate.net

Biomedical Research Applications of Carbazole Pentanoic Acid Conjugates

Histone Deacetylase (HDAC) Inhibitors with Neuroactive Potential

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone and non-histone proteins. nih.gov Dysregulation of HDAC activity has been implicated in a range of central nervous system (CNS) disorders, making them a key target for therapeutic intervention. nih.govgoogle.com Carbazole-pentanoic acid derivatives have been identified as promising HDAC inhibitors, exhibiting neuroprotective and neuroactive properties. google.comnih.gov

Modulation of Specific HDAC Isoforms (e.g., HDAC6 Selectivity)

Achieving selectivity for specific HDAC isoforms is a critical goal in drug development to enhance therapeutic efficacy and minimize off-target effects. The carbazole-based structure of certain pentanoic acid derivatives has been found to confer selectivity, particularly for HDAC6. google.com This selectivity is achieved by manipulating the surface recognition group of the inhibitor, where the steric and electronic properties of the carbazole (B46965) moiety modulate its interaction with the HDAC surface. google.com

HDAC6 is a class IIb HDAC that primarily deacetylates non-histone proteins, including α-tubulin, a key component of microtubules. nih.govmdpi.com Inhibition of HDAC6 leads to hyperacetylation of tubulin, which can promote the transport of essential molecules like Brain-Derived Neurotrophic Factor (BDNF). google.com This mechanism is believed to be a basis for the development of HDAC6-selective inhibitors for treating neurodegenerative disorders like Huntington's disease. google.com Research has shown that certain carbazole-based hydroxamic acids exhibit a preference for inhibiting HDAC6. google.com For instance, a novel neuroactive compound, 8-(9H-carbazol-3-yl)-N-hydroxyoctanamide, demonstrated selectivity for class II HDACs (including HDAC4 and HDAC6) over class I HDACs (HDAC8). nih.govresearchgate.net

Table 1: HDAC Inhibition Data for Selected Carbazole Derivatives

| Compound | Target HDAC | Activity |

|---|---|---|

| 8-(9H-carbazol-3-yl)-N-hydroxyoctanamide | Class II (HDAC4, HDAC6) | Selective Inhibition |

| 6-(9H-carbazol-9-yl)-N-hydroxyhexanamide | HDAC6 | IC50 = 6200 nM idrblab.net |

Promotion of Neurite Outgrowth

Neurite outgrowth, the process of nerve cell projection growth, is fundamental for neuronal development, plasticity, and regeneration. mdpi.com Promoting this process is a key strategy for addressing nerve injury and neurodegenerative diseases. mdpi.com Several carbazole-pentanoic acid derivatives and related compounds have demonstrated potent neurite outgrowth activity. nih.govmdpi.com

Inhibition of HDAC6, in particular, has been shown to stimulate neurite outgrowth in dorsal root ganglion neurons. google.com This effect is linked to the hyperacetylation of peroxiredoxins and the rescue of neuronal death induced by oxidative stress. google.com Studies on Neuro2a cells, a common model for neuronal differentiation, have shown that certain carbazole compounds can induce neurite outgrowth. mdpi.com One study identified a specific carbazole derivative that promoted neurite outgrowth through the PI3K/Akt signaling pathway. mdpi.com Furthermore, novel HDAC inhibitors based on carbazole structures have exhibited significant neurite outgrowth activity, in some cases surpassing that of established inhibitors like vorinostat (B1683920) and tubastatin-A. nih.govacs.org

Anxiolytic and Antidepressant-like Effects in Pre-clinical Models

The neuroactive properties of carbazole-pentanoic acid-based HDAC inhibitors extend to potential treatments for mood disorders. nih.govacs.org Pre-clinical studies using animal models have demonstrated the anxiolytic and antidepressant-like effects of these compounds. nih.govacs.orgplos.orgnih.gov

Depression and anxiety are complex disorders often linked to dysregulation of neurotransmitter systems, such as the serotonergic system, and impaired neuroplasticity. plos.orgmdpi.com HDAC inhibitors are thought to exert their antidepressant and anxiolytic effects by modulating gene expression involved in these pathways. For example, a novel carbazole-based HDAC inhibitor, 8-(9H-carbazol-3-yl)-N-hydroxyoctanamide, showed potent anxiolytic and antidepressant-like effects in a chronic stress-induced Zebrafish model. nih.govacs.org These effects were observed in behavioral tests such as the novel tank test and social interaction test. nih.govacs.org The findings suggest that these compounds have the potential to be developed as therapeutics for depression and related psychiatric disorders. nih.govacs.org

Fatty Acid-Binding Protein (FABP) Inhibition

Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate the transport and metabolism of fatty acids and other lipophilic molecules. nih.gov They are implicated in various metabolic and inflammatory diseases, making them attractive drug targets. nih.gov The compound 5-Carbazol-9-yl-pentanoic acid has been identified as an inhibitor of epidermal fatty acid-binding protein (FABP5). aatbio.comdrugbank.com

FABP5 is involved in transporting long-chain fatty acids and endocannabinoids, and it plays a role in cellular signaling pathways, including those activated by nuclear receptors. drugbank.com Inhibition of FABP5 can therefore modulate these pathways. Data indicates that this compound has an IC50 value of 3000 nM for the inhibition of epidermal fatty acid-binding protein. aatbio.com

Table 2: FABP Inhibition by this compound

| Compound | Target | IC50 (nM) |

|---|

Application of Carbazole-Pentanoic Acid Derivatives as Bioisosteres in Medicinal Chemistry Design